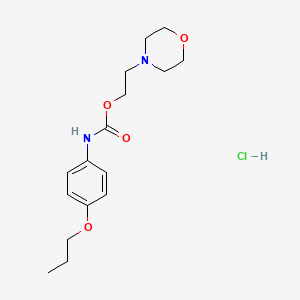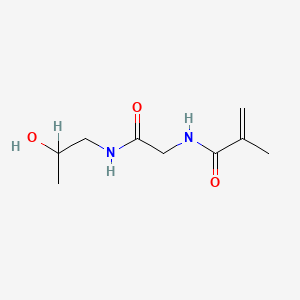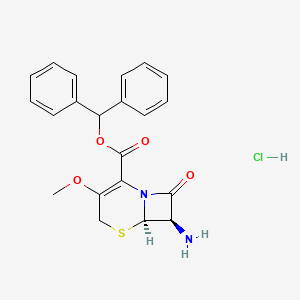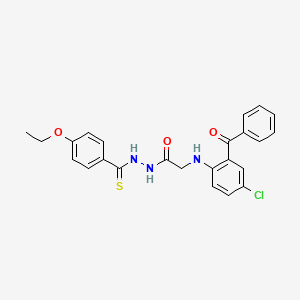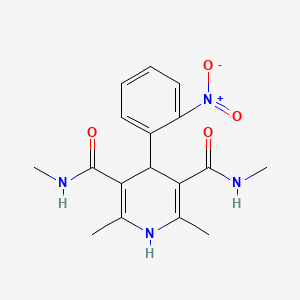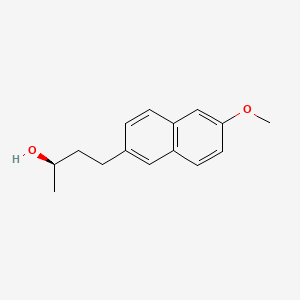
3-Methylarsacetin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-Methylarsacetin involves the reaction of 3-methyl-4-aminophenol with arsenic acid in the presence of acetic anhydride . The reaction conditions typically include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
3-Methylarsacetin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the arsonic acid group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-Methylarsacetin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: It has been studied for its biological activity, particularly its antimalarial properties.
Medicine: Its potential therapeutic applications are being explored, especially in the treatment of parasitic infections.
Industry: It may be used in the production of other chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 3-Methylarsacetin involves its interaction with biological molecules, leading to the inhibition of key enzymes and pathways in parasites . The molecular targets include enzymes involved in the biosynthesis of essential metabolites, which are crucial for the survival of the parasites. By inhibiting these enzymes, this compound disrupts the metabolic processes, leading to the death of the parasites.
類似化合物との比較
3-Methylarsacetin can be compared with other organoarsenic compounds such as:
Arsanilic acid: Similar in structure but lacks the methyl group at the 3-position.
Roxarsone: Contains a nitro group instead of the acetylamino group.
Carbarsone: Contains a carbamoyl group instead of the acetylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
CAS番号 |
25384-21-8 |
|---|---|
分子式 |
C9H12AsNO4 |
分子量 |
273.12 g/mol |
IUPAC名 |
(4-acetamido-3-methylphenyl)arsonic acid |
InChI |
InChI=1S/C9H12AsNO4/c1-6-5-8(10(13,14)15)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H2,13,14,15) |
InChIキー |
COQLWTPLWDQKID-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)[As](=O)(O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


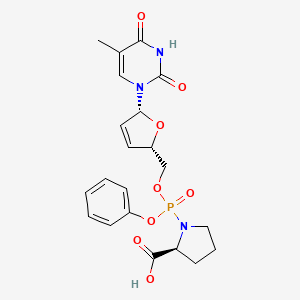
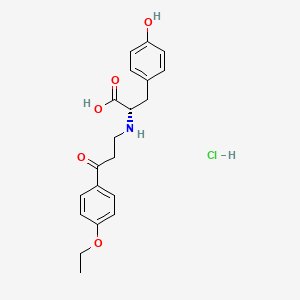


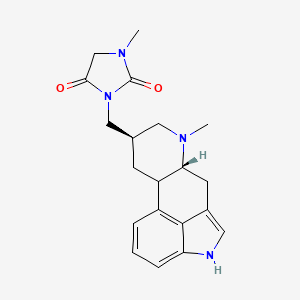

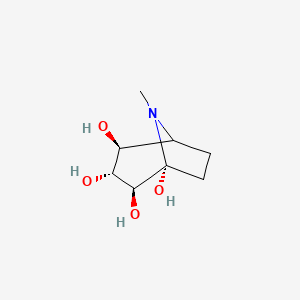
![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine](/img/structure/B12721950.png)
